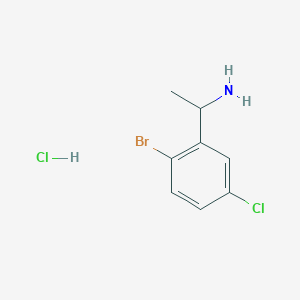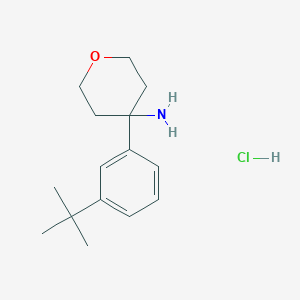
1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene
Übersicht
Beschreibung
1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 1211523-00-0 . It has a molecular weight of 249.03 . The compound is typically a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group, an ethynyl group, and a trifluoromethyl group . The InChI code for this compound is 1S/C9H4BrF3/c1-2-6-5-7(9(11,12)13)3-4-8(6)10/h1,3-5H .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown liquid . The boiling point of a similar compound, 1-bromo-4-(trifluoromethyl)benzene, is reported to be between 427 - 428 K .Wissenschaftliche Forschungsanwendungen
Organometallic Synthesis
1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene serves as a precursor in organometallic chemistry for the synthesis of various intermediates. Porwisiak and Schlosser (1996) demonstrated its utility in preparing synthetically valuable reactions through intermediates like phenylmagnesium, phenyllithium, and phenylcopper, indicating its role in expanding the toolkit for organometallic synthesis (Porwisiak & Schlosser, 1996).
Aryne Chemistry
The compound is crucial in aryne chemistry, providing a pathway to synthesize naphthalenes and naphthols. Schlosser and Castagnetti (2001) explored its reactivity under conditions generating aryne intermediates, which were then trapped in situ to produce various naphthalene derivatives. This method underscores its significance in constructing polycyclic aromatic compounds (Schlosser & Castagnetti, 2001).
Regioselective Metalation
It is instrumental in studies of regioselective metalation. Mongin et al. (1996) detailed the deprotonation and subsequent reactions of similar bromo(trifluoromethyl)benzenes with alkyllithiums, showcasing the compound's potential in selective organic transformations (Mongin, Desponds, & Schlosser, 1996).
Luminescence Studies
In the field of materials science, particularly in luminescence studies, Zuo-qi (2015) synthesized and investigated the photoluminescence properties of 1-bromo-4-(2,2-diphenylvinyl) benzene, a derivative of this compound. The study highlighted its potential in developing materials with aggregation-induced emission characteristics (Zuo-qi, 2015).
Optoelectronic Devices
Furthermore, Diring et al. (2009) synthesized functional ethynyl-pyrene derivatives by substituting bromo pyrene derivatives, which were related to this compound. Their work demonstrates the application of such compounds in creating robust and highly fluorescent gels, which could be integrated into optoelectronic devices (Diring et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-2-ethynyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3/c1-2-6-5-7(9(11,12)13)3-4-8(6)10/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXYNSIBPRGWAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



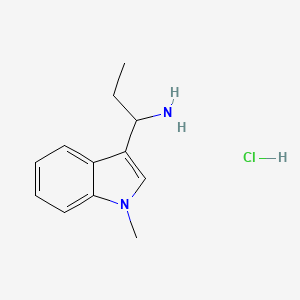
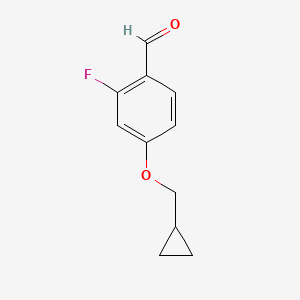

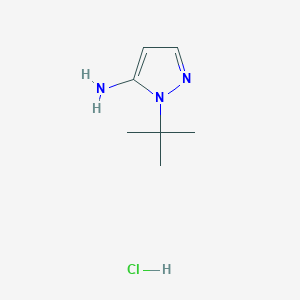
![[4-Chloro-2-(propan-2-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1412693.png)
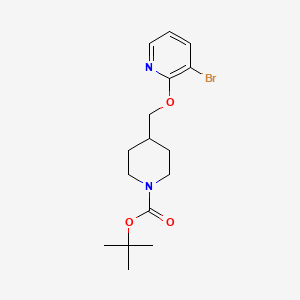
![C-[1-(2,2-Difluoroethyl)-piperidin-2-yl]-methylamine dihydrochloride](/img/structure/B1412697.png)

![Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl1,3,2-dioxaborolan-2-yl)benzoate](/img/structure/B1412700.png)
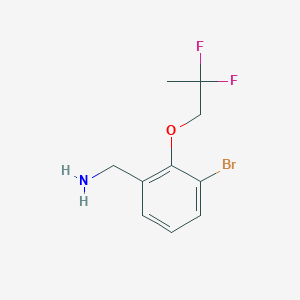
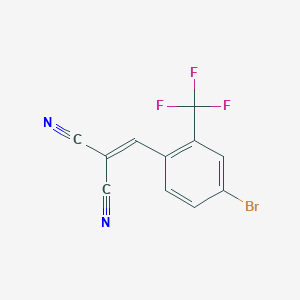
![1-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-ethanone](/img/structure/B1412705.png)
